Fmoc-Cys(Acm)-OPfp

Vue d'ensemble

Description

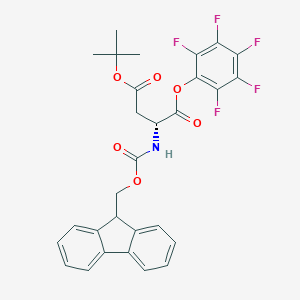

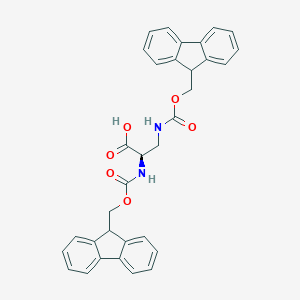

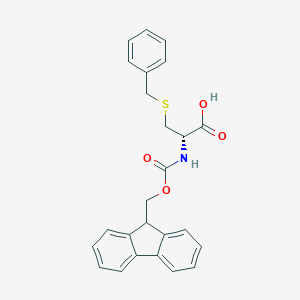

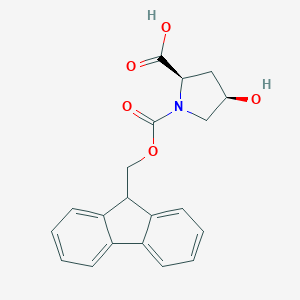

“Fmoc-Cys(Acm)-OPfp” is a derivative of the amino acid cysteine . The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in peptide synthesis. The “Cys(Acm)” part refers to the amino acid cysteine with an acetamidomethyl (Acm) protective group attached to its side chain .

Synthesis Analysis

“this compound” is typically used in the synthesis of peptides with disulfide bridges . The Acm group can be removed and the disulfide bond formed simultaneously by using iodine . A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold has been reported .

Molecular Structure Analysis

The empirical formula of “this compound” is C21H22N2O5S . Its molecular weight is 414.47 . The InChI key is CSMYOORPUGPKAP-IBGZPJMESA-N .

Chemical Reactions Analysis

The side-chain Acm group is stable to trifluoroacetic acid (TFA) but can be removed with mercury (II) or silver (I) to give cysteinyl peptides, or oxidatively with thallium (III) or iodine to generate cystinyl peptides .

Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has an optical activity of [α]/D -33.0±2.0°, c = 1 in methanol . It is used in Fmoc solid-phase peptide synthesis .

Applications De Recherche Scientifique

Solid-Phase Synthesis of Glycopeptides : This compound is used in the solid-phase synthesis of glycopeptides, such as O-GlcNAc glycopeptides from RNA-polymerase II and mammalian neurofilaments (Meinjohanns et al., 1995).

Synthesis of Disulfide-Bridged Peptide Fragments : It is utilized in the synthesis of cyclic and unsymmetrical disulfides in peptides, especially those pertaining to conotoxins (Simmonds et al., 2009).

Multiple-Column Solid-Phase Glycopeptide Synthesis : This compound aids in the synthesis of various O-glycopeptides from human intestinal mucin and porcine submaxillary gland mucin (Peters et al., 1991).

Oligosaccharide Mimetics Synthesis : It is part of a methodology for identifying glycopeptides that mimic the action of oligosaccharides (Hilaire et al., 1998).

Glycosylation of Phenols : The compound is used for the synthesis of glycosylated tyrosine derivatives, critical for solid-phase glycopeptide synthesis (Jensen et al., 1993).

Microwave-Assisted Peptide Synthesis : This compound finds use in the microwave-assisted synthesis of peptides in an environmentally friendly, organic solvent-free method (Hojo et al., 2013).

Solid-Phase Peptide Synthesis : It is used in the solid-phase peptide synthesis, particularly in the context of cysteine-containing peptides (McCurdy, 1989).

Mécanisme D'action

Target of Action

Fmoc-Cys(Acm)-OPfp is primarily used in the field of peptide synthesis . The primary target of this compound is the amino acid cysteine in a peptide chain. The compound is designed to protect the thiol group of the cysteine residue during peptide synthesis .

Mode of Action

The compound this compound operates by protecting the cysteine residue during the synthesis of peptides. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the cysteine, while the Acm (acetamidomethyl) group protects the thiol side chain . These protections allow for the successful synthesis of the peptide without unwanted side reactions. Once the peptide synthesis is complete, the protective groups can be removed to reveal the functional groups of the cysteine residue .

Biochemical Pathways

The use of this compound is integral to the biochemical pathway of solid-phase peptide synthesis (SPPS). In this pathway, the compound allows for the sequential addition of amino acids to a growing peptide chain. The protective groups ensure that the peptide chain only grows at the desired points, preventing branching or other unwanted reactions .

Pharmacokinetics

The compound’s stability, reactivity, and the ease with which the protective groups can be added and removed are crucial for its effectiveness in peptide synthesis .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is stable under typical laboratory conditions, but the process of adding and removing the protective groups requires specific conditions. For example, the Fmoc group is typically removed using a base, while the Acm group can be removed using reagents such as silver ions or iodine . The efficiency of these reactions can be influenced by factors such as temperature, solvent, and the presence of other reagents .

Safety and Hazards

Orientations Futures

The use of “Fmoc-Cys(Acm)-OPfp” and similar compounds is likely to continue to be an important area of research in peptide and protein science . The development of new protecting groups and strategies for their removal is a particularly active area of research, with the goal of facilitating the synthesis of increasingly complex peptides and proteins .

Analyse Biochimique

Biochemical Properties

Fmoc-Cys(Acm)-OPfp plays a crucial role in the synthesis of peptides with disulfide bridges . The Acm group can be removed, and the disulfide bond formed simultaneously by using iodine . This compound interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical, involving bond formation and breakage.

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It participates in bond formation during the synthesis process, contributing to the structure of the resulting peptide . The Fmoc group provides protection during synthesis, while the Acm group facilitates the formation of disulfide bridges .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable under typical storage conditions . Over time, it can participate in multiple rounds of peptide synthesis. The long-term effects on cellular function would be determined by the specific peptides or proteins that it helps synthesize.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes that facilitate peptide bond formation. The specific metabolic flux or metabolite levels influenced by this compound would depend on the particular peptides or proteins being synthesized.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21F5N2O5S/c1-13(35)33-12-40-11-19(26(36)39-25-23(31)21(29)20(28)22(30)24(25)32)34-27(37)38-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,33,35)(H,34,37)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWRDSKMJYQOLL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21F5N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553926 | |

| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86060-96-0 | |

| Record name | L-Cysteine, S-[(acetylamino)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl S-(acetamidomethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

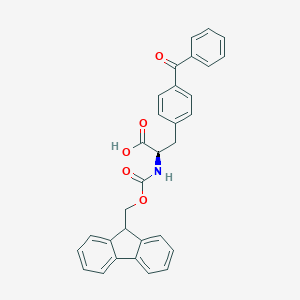

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)